molecular formula C20H21N3O4S B2703426 Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 442556-48-1

Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2703426
CAS No.: 442556-48-1
M. Wt: 399.47
InChI Key: USKHWAZOEXAWOO-UHFFFAOYSA-N
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Description

Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate involves multiple steps. The process typically starts with the preparation of the dihydropyridine core, followed by the introduction of the cyano, methoxyphenyl, and amino-oxoethylthio groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, such as acting as a drug candidate for specific diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

prop-2-enyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-4-9-27-20(25)17-12(2)23-19(28-11-16(22)24)14(10-21)18(17)13-7-5-6-8-15(13)26-3/h4-8,18,23H,1,9,11H2,2-3H3,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKHWAZOEXAWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CC=C2OC)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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